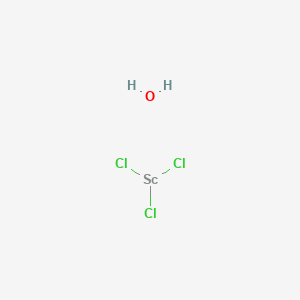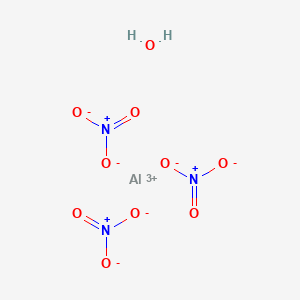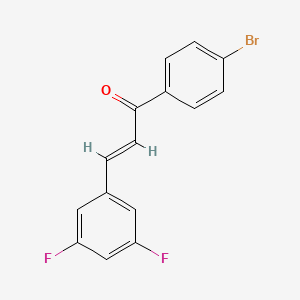
2-Chloro-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
Vue d'ensemble
Description
2-Chloro-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene (CTFO) is a fluorinated hydrocarbon that has been studied for its potential applications in various scientific fields. CTFO is a highly fluorinated molecule that is composed of a single carbon atom surrounded by fifteen fluorine atoms. The unique structure of CTFO has made it an attractive compound for researchers to study its properties.
Applications De Recherche Scientifique
Chemistry and Reactions
Chemical Reactions and Ionic Behavior : The compound demonstrates significant behavior in ionic reactions, particularly when interacting with gases like chlorine and chlorine monofluoride. It has been observed that the chloronium ions formed from reactions involving this compound can be unsymmetrical, with the positive charge localized on specific carbon atoms, depending on the structure of the alkene involved (Shellhamer et al., 2003).
Fluorination and Nucleophilic Reactions : The compound has been used in studies exploring the fluorination of organometallic chlorides, exhibiting potential as a reactive agent for creating fluorinated derivatives. This showcases its role in chemical synthesis, particularly in the creation of compounds with various industrial and pharmaceutical applications (Nádvorník et al., 2004).
Environmental Analysis : It has been detected and analyzed in municipal sewage sludge samples in China, indicating its role and prevalence in industrial processes and the resultant environmental exposure. The study emphasizes the importance of understanding and monitoring such compounds due to their persistence and potential ecological impacts (Ruan et al., 2015).
Synthesis and Structural Studies : The compound's structure and reactivity have been a focus in various synthesis studies, aiming to understand its behavior and potential applications in creating new materials or chemical entities. For instance, the synthesis and nucleophilic reactions of 3-chloro-2-fluoro-2-buten-4-olide as a tetronic acid analogue have been explored to understand its reactivity and potential uses in synthetic chemistry (Paleta et al., 2000).
Study of Catalytic Properties : The compound's potential in catalytic processes has been studied, particularly in the context of fluorination reactions. For instance, the catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene has been investigated, highlighting the compound's significance in industrial chemical processes and its potential application in the synthesis of environmentally friendly alternatives (Mao et al., 2014).
Material Science and Polymer Research : The effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films have been studied. This research is crucial for the development of materials with specific optical and electronic properties for applications in various technological fields (Jang et al., 2007).
Propriétés
IUPAC Name |
2-chloro-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF13/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFSPMFXRJVSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(4-Benzoylpiperidino)-3-nitrophenyl]-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041030.png)
![4-(3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}acryloyl)benzonitrile](/img/structure/B3041031.png)

![methyl 5-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-1-(4-fluorophenyl)-1H-2-pyrrolecarboxylate](/img/structure/B3041040.png)
![methyl 5-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]-1-(4-fluorophenyl)pyrrole-2-carboxylate](/img/structure/B3041041.png)


![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)
![4-[(3,5-Difluorobenzyl)oxy]benzaldehyde](/img/structure/B3041046.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041047.png)
![methyl (4Z)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[[2,6-dichloro-4-(trifluoromethyl)phenyl]methylidene]-5-oxopyrazole-3-carboxylate](/img/structure/B3041048.png)
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-{2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazono}-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B3041049.png)
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene](/img/structure/B3041050.png)